1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry. It features a pyrimidine ring substituted with a chlorophenyl group, a cyano group, and a methylthio group, along with a piperidine ring attached to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, malononitrile, and thiourea under basic conditions.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving suitable amine precursors.
Coupling Reactions: The final step involves coupling the pyrimidine and piperidine rings through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of pyrimidine derivatives on biological systems, including their interactions with proteins and nucleic acids.
Chemical Biology: It can be used as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their inhibitory activity against protein kinase B (Akt) and have been studied for their potential as anticancer agents.
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363): This compound is an orally bioavailable, potent inhibitor of Akt kinases and has shown efficacy in preclinical models of cancer.
Uniqueness
1-[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-26-18-22-15(11-2-4-13(19)5-3-11)14(10-20)17(23-18)24-8-6-12(7-9-24)16(21)25/h2-5,12H,6-9H2,1H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVRMHPNOIOKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCC(CC2)C(=O)N)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.